molecular formula C16H40HfO4 B3365642 Tetrabutoxyhafnium CAS No. 125211-21-4

Tetrabutoxyhafnium

Cat. No.: B3365642
CAS No.: 125211-21-4
M. Wt: 475 g/mol
InChI Key: CKEGKURXFKLBDX-UHFFFAOYSA-N
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Description

Contextualization of Hafnium(IV) Alkoxides within Group IV Metal-Organic Chemistry

The metal-organic chemistry of Group IV elements—titanium (Ti), zirconium (Zr), and hafnium (Hf)—is characterized by the metals' preference for the +4 oxidation state and their versatile coordination chemistry. chemrxiv.org These elements form a range of metal-organic compounds, with metal alkoxides, M(OR)₄, being a particularly important class. chemrxiv.org Hafnium(IV) alkoxides, including tetrabutoxyhafnium, share structural and reactive similarities with their titanium and zirconium analogs due to the elements' comparable chemical properties. utwente.nl However, a key differentiator is the lanthanide contraction, which results in hafnium having a smaller atomic radius than zirconium, influencing bond lengths and reactivity. utwente.nl

While the chemistry of titanium and zirconium compounds is well-established, hafnium chemistry is comparatively underdeveloped. nih.gov Hafnium(IV) molecular species are gaining increasing attention for applications in heterogeneous catalysis, high-resolution nanolithography, and as building blocks for metal-organic frameworks (MOFs). nih.gov Within this context, hafnium alkoxides are valued as precursors for synthesizing materials like nanocrystals and thin films through methods such as sol-gel processing and chemical vapor deposition (CVD). chemrxiv.orgutwente.nl Their utility stems from their solubility in organic solvents and their ability to undergo controlled hydrolysis and condensation reactions to form metal oxides. chemrxiv.org

Evolution of Research Trajectories for this compound

Research into this compound has evolved from fundamental synthesis and characterization to sophisticated applications in materials science. Initial studies focused on optimizing synthetic routes to produce high-purity hafnium alkoxides. nih.govresearchgate.netrsc.orgrsc.orgnih.gov A common and optimized method involves the reaction of tetrakis(diethylamido)hafnium(IV) with tert-butanol, followed by vacuum distillation to yield the pure hafnium(IV) tert-butoxide product. rsc.org

The primary driver for research into this compound has been its role as a precursor for hafnium oxide (HfO₂). HfO₂ is a high-k dielectric material essential for replacing silicon dioxide in modern semiconductor devices. researchgate.net Consequently, research has heavily focused on using this compound and related alkoxides in deposition techniques, most notably Atomic Layer Deposition (ALD). The ALD process allows for the growth of uniform, conformal, and ultrathin HfO₂ films with precise thickness control. researchgate.netuwo.canih.gov Metal-organic precursors like this compound are favored over inorganic precursors (e.g., hafnium chloride) because they allow for lower deposition temperatures and reduce the risk of chlorine contamination in the resulting film. nih.gov

Recent research has explored the design of novel heteroleptic precursors, which contain a mix of different ligands, to fine-tune properties like volatility, reactivity, and thermal stability for improved ALD processes. rsc.orgresearchgate.net For instance, a precursor containing both tert-butoxy (B1229062) and ethylmethylamido ligands has been shown to improve the growth rate and density of HfO₂ films. rsc.org Beyond thin films, hafnium alkoxides are also used as precursors in sol-gel methods to synthesize HfO₂ nanoparticles and as catalysts in polymerization reactions. bath.ac.uk

Table 1: Synthesis Methods and Properties of Hafnium(IV) Alkoxides

Compound Synthetic Method Precursors Yield Physical Form Reference
Hafnium(IV) isopropoxide isopropanol (B130326) complex Reaction with gaseous NH₃ Hafnium(IV) chloride, Isopropanol 50% White crystalline solid rsc.orgnih.gov
Tetrakis(diethylamido)hafnium(IV) Aminolysis Hafnium(IV) chloride, Lithium diethylamide 76% Colorless liquid rsc.orgnih.gov
Hafnium(IV) tert-butoxide Alcoholysis Tetrakis(diethylamido)hafnium(IV), tert-Butanol 46% Colorless liquid rsc.org

Fundamental Academic Significance and Research Gaps Pertaining to this compound

The fundamental academic significance of this compound lies in its role as a molecular precursor for creating advanced functional materials. Its chemical properties allow for precise control over the synthesis of hafnium oxide with specific characteristics (e.g., thickness, crystallinity, and dielectric properties), which is crucial for high-performance electronics. researchgate.net The use of alkoxide precursors like this compound in ALD is a prime example of how molecular design can directly impact the properties of nanoscale materials. rsc.org

Despite its importance, several research gaps remain. While the synthesis of common hafnium alkoxides has been revisited and optimized, the exploration of a wider variety of alkoxide structures with different steric and electronic properties is still needed. nih.govrsc.org A deeper understanding of the surface reaction mechanisms of hafnium alkoxides during ALD on substrates like silicon is also an area of active research. researchgate.net Theoretical studies suggest that for hafnium alkoxides with similar thermal stabilities, the size of the alkoxide ligand is a critical factor in determining their reactivity on a surface. mdpi.com

Furthermore, the broader field of hafnium chemistry, particularly the development of complex molecular structures like hafnium-oxo clusters, remains less explored compared to its lighter congeners, titanium and zirconium. nih.gov Expanding the fundamental understanding of hafnium coordination chemistry could lead to the discovery of new precursors and novel materials with unique properties.

Table 2: Applications of Hafnium Alkoxide Precursors in Materials Synthesis

Application Precursor Type Deposition/Synthesis Method Resulting Material Key Properties/Advantages Reference
High-k Dielectric Films Hafnium(IV) n-butoxide Sol-Gel HfO₂ nano-films Uniform, void-free layers with superior electrical properties.
High-k Dielectric Films Tetrakis(ethylmethylamino)hafnium Atomic Layer Deposition (ALD) HfO₂ thin films Minimized interfacial SiO₂ formation at low temperatures. uwo.ca
High-k Dielectric Films Heteroleptic (alkoxide-amide) Atomic Layer Deposition (ALD) HfO₂ thin films Improved growth rate and film density. rsc.org rsc.org
Polymer Synthesis Hafnium(IV) n-butoxide Transesterification catalysis Poly(butylene succinate) Effective catalyst for polymerization.
Perovskite Nanocrystals Hafnium(IV) n-butoxide Precursor Barium Hafnate (BaHfO₃) Fabrication of nanocrystals for electronic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

butan-1-ol;hafnium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C4H10O.Hf/c4*1-2-3-4-5;/h4*5H,2-4H2,1H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEGKURXFKLBDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCO.CCCCO.CCCCO.CCCCO.[Hf]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H40HfO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22411-22-9
Record name Hafnium n-butoxide
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Advanced Synthetic Methodologies for Tetrabutoxyhafnium

Optimized Laboratory-Scale Synthesis Techniques for High Purity

The synthesis of high-purity tetrabutoxyhafnium can be achieved through several optimized laboratory-scale techniques. These methods are designed to minimize impurities, such as residual halides or incompletely reacted precursors, which can be detrimental to the performance of hafnium-based electronic devices.

Routes from Hafnium(IV) Halide Precursors

HfCl₄ + 4 C₄H₉OH + 4 NH₃ → Hf(OC₄H₉)₄ + 4 NH₄Cl

The insoluble ammonium (B1175870) chloride byproduct can be removed by filtration, and the this compound can then be purified by distillation. The use of anhydrous ammonia (B1221849) is crucial as the presence of water would lead to the formation of hafnium oxides or oxychlorides.

Another approach involves the use of a metal butoxide, such as sodium butoxide, to react with hafnium(IV) chloride. This method avoids the formation of ammonia byproducts.

HfCl₄ + 4 Na(OC₄H₉) → Hf(OC₄H₉)₄ + 4 NaCl

The sodium chloride precipitate is removed by filtration, followed by purification of the desired product.

Derivatization from Hafnium Amide Complexes

An alternative high-purity route to this compound is through the alcoholysis of hafnium amide complexes, such as tetrakis(diethylamido)hafnium(IV) (Hf(NEt₂)₄). rsc.org This precursor is synthesized by reacting hafnium(IV) chloride with a lithium amide. rsc.org The subsequent reaction with butanol proceeds smoothly and offers several advantages:

Hf(NEt₂)₄ + 4 C₄H₉OH → Hf(OC₄H₉)₄ + 4 HNEt₂

This method is advantageous as the diethylamine (B46881) byproduct is volatile and can be easily removed under vacuum, driving the reaction to completion. rsc.org This route typically yields a product with very low halide contamination. rsc.org The reaction is versatile and can be adapted to synthesize various hafnium alkoxides by simply changing the alcohol. rsc.org

Anhydrous Electrochemical Synthesis Routes

A promising and green approach for the synthesis of hafnium alkoxides is the electrodissolution-coupled hafnium alkoxide synthesis (EHS) system. mdpi.commdpi.com This method involves the anodic dissolution of a hafnium metal electrode in an anhydrous alcohol, such as butanol, containing a supporting electrolyte. mdpi.commdpi.com

The fundamental principle of the EHS system involves two simultaneous heterogeneous reactions: the anodic dissolution of hafnium and the cathodic dehydrogenation of the alcohol, followed by a spontaneous solution-based combination reaction. mdpi.com The process can be summarized by the following reactions:

Anode: Hf → Hf⁴⁺ + 4e⁻

Cathode: 4 C₄H₉OH + 4e⁻ → 4 (C₄H₉O)⁻ + 2H₂

Solution: Hf⁴⁺ + 4 (C₄H₉O)⁻ → Hf(OC₄H₉)₄

This method offers waste-free production of high-purity hafnium alkoxides. mdpi.comresearchgate.net The purity of the product is high as the starting materials are the high-purity metal and alcohol, and no halide or amide intermediates are involved.

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing synthesis and achieving high purity.

For the synthesis from hafnium(IV) halides , the reaction proceeds through a nucleophilic substitution mechanism where the butoxide group from the alcohol attacks the electrophilic hafnium center, displacing a halide ion. The role of the base (e.g., ammonia) is to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the liberated HCl.

In the derivatization from hafnium amide complexes , the mechanism is an alcoholysis reaction. The alcohol protonates the amide ligand, forming a volatile amine and a hafnium alkoxide. This reaction is typically driven to completion by the removal of the amine byproduct. rsc.org Theoretical studies have shown that hafnium amides exhibit higher reactivity in surface reactions compared to hafnium halides and alkoxides, which is attributed to their lower thermal stability. mdpi.comresearchgate.net

Influence of Reaction Conditions on Product Purity and Reproducibility

The purity and reproducibility of this compound synthesis are highly dependent on the reaction conditions.

For routes from hafnium(IV) halides , the strict exclusion of water is paramount to prevent the formation of hafnium oxides and oxychlorides. The stoichiometry of the reactants, particularly the base, must be carefully controlled to ensure complete reaction and neutralization of the acid byproduct. The choice of solvent can also influence the solubility of byproducts and the ease of purification. researchgate.net

In the synthesis from hafnium amides , the purity of the initial hafnium amide complex is critical. Any residual halide in the amide precursor will be carried over to the final product. The removal of the amine byproduct is essential for driving the reaction to completion and achieving high purity.

For the anhydrous electrochemical synthesis , several parameters significantly influence the outcome:

Electrolyte: The choice and concentration of the supporting electrolyte are crucial. Tetraethylammonium chloride has been shown to be effective in promoting the anodic dissolution of hafnium through a pitting corrosion mechanism. mdpi.com

Temperature: Increasing the temperature generally enhances the kinetics of the electrochemical reactions, leading to a higher rate of hafnium dissolution. mdpi.com

Current Density: The applied current density affects the rate of the electrochemical reactions and needs to be optimized to ensure efficient synthesis without side reactions.

The following table summarizes the effect of key parameters in the electrochemical synthesis of hafnium ethoxide, which provides insights applicable to this compound. researchgate.net

ParameterRange StudiedEffect on Synthesis
Et₄NBr Concentration0.01–0.06 mol/LAffects conductivity and reaction rate.
Solution Temperature30–78 °CHigher temperature increases reaction rate.
Polar Distance2.0–4.0 cmInfluences cell voltage and energy consumption.
Current Density100–400 A/m²Directly impacts the rate of product formation.

By carefully controlling these conditions, high-purity this compound can be synthesized with high reproducibility, making it suitable for demanding applications in the semiconductor industry.

Sophisticated Spectroscopic and Structural Elucidation of Tetrabutoxyhafnium

Application of Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the structure and purity of chemical compounds by analyzing the magnetic properties of atomic nuclei. For organometallic compounds like Tetrabutoxyhafnium, NMR provides detailed information about the local electronic environment of atoms, particularly those in the organic ligands.

Multi-Nuclear NMR Approaches (e.g., ¹H, ¹³C)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for characterizing the organic components of this compound. These techniques allow for the identification of the characteristic signals arising from the butoxy ligands, confirming their presence and structure. While specific ¹H and ¹³C NMR spectral data for pure this compound are not detailed in the provided snippets, ¹H NMR is employed in studies involving this compound to monitor reactions and assess the integrity of organic ligands. For instance, ¹H NMR analysis of reaction mixtures where Hafnium tetrabutoxide is a precursor has indicated dynamic ligand exchange processes. kuleuven.be In the characterization of related Hafnium alkoxide clusters, ¹H NMR has revealed characteristic signals for tert-butyl groups, such as resonances at δ 2.29 and 0.99 ppm in toluene-d₈, aiding in the identification of specific ligand environments. acs.org These spectroscopic fingerprints are vital for confirming the presence and structural arrangement of the butoxide groups.

Advanced NMR Techniques for Solution-State Structural Characterization

Beyond basic ¹H and ¹³C NMR, advanced NMR techniques offer deeper insights into the dynamic behavior and solution-state structure of organometallic compounds. Techniques such as Variable-Temperature NMR (VT-NMR) and Pulsed Field Gradient (PFG) NMR can elucidate ligand mobility, exchange processes, and the aggregation state of molecules in solution. Studies involving Hafnium oxo-clusters, often synthesized using Hafnium tetrabutoxide as a precursor, have utilized VT-NMR to demonstrate that ligands can exhibit significant dynamic behavior, even at low temperatures (e.g., -80 °C). acs.org PFG NMR diffusion analyses have also been employed to identify distinct species present in solution, contributing to a comprehensive understanding of the compound's behavior in different solvent environments. acs.org

Other Advanced Spectroscopic Techniques for Characterization Beyond Basic Identification

Complementary spectroscopic methods provide additional layers of structural and functional information, aiding in a thorough characterization of this compound.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, offering insights into the functional groups present and the nature of chemical bonds. While direct IR or Raman spectra for this compound are not detailed in the available literature snippets, FTIR spectroscopy of related Hafnium alkoxide complexes provides representative data. For example, complexes like [Hf(μ-ONc)₂, (η²-ONc)₂]₂ exhibit characteristic absorption bands. acs.org These include strong signals in the 2870-2972 cm⁻¹ region attributed to C-H stretching vibrations of the alkyl chains, and bands in the 1500-1700 cm⁻¹ range associated with C=O and C-O stretching vibrations of the organic ligands. acs.org Such vibrational data is crucial for identifying the presence of specific functional groups and confirming the coordination environment of the metal center. IR spectroscopy is generally useful for determining the type of complexes present in reaction mixtures. researchgate.net

Representative FTIR Data for Related Hafnium Alkoxide Complexes

Wavenumber (cm⁻¹)Assignment/Intensity
2956m (C-H stretching)
2907m (C-H stretching)
2870m (C-H stretching)
1645s (C=O/C-O stretching)
1597s (C=O/C-O stretching)
1560s (C=O/C-O stretching)
1533s (C=O/C-O stretching)
1457s, br (C-H bending)
1418s (C-O stretching)
1366s (C-O stretching)
1306m
1277m
1234m
1198s
1150m
1037s (C-O stretching)
990w
970w
935w
913m
803m
789w
758m
727m
635m
579w
531w
444w

Note: Data is representative of related Hafnium alkoxide complexes, as specific FTIR data for this compound was not detailed in the provided snippets. Intensity: s = strong, m = medium, w = weak, br = broad.

Mass Spectrometry for Molecular Integrity and Decomposition Pathway Identification

Mass spectrometry (MS) is indispensable for confirming the molecular weight of a compound and investigating its fragmentation patterns, which can reveal details about its stability and potential decomposition pathways. While MS is a standard technique used in the characterization of organometallic compounds, including Hafnium complexes, to confirm molecular integrity researchgate.net, specific mass spectrometry data, such as molecular ion peaks or detailed fragmentation pathways for this compound itself, are not provided in the available literature snippets.

X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Structures

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional molecular and supramolecular architecture of crystalline solids. This technique provides definitive information on atomic positions, bond lengths, bond angles, and intermolecular interactions. X-ray crystallography has been instrumental in elucidating the structures of various Hafnium clusters and related complexes often synthesized from Hafnium alkoxides. acs.orgresearchgate.netkuleuven.beacs.org These studies highlight key structural features of Hafnium(IV) chemistry. For instance, Hafnium(IV) centers typically exhibit higher coordination numbers, commonly ranging from 7 to 8, which is in contrast to the preferred 6-coordination of Titanium(IV) ions. kuleuven.be Structural analyses of Hafnium clusters have revealed complex architectures, including planar tetranuclear Hf₄ cores bridged by μ₃-O atoms, with thioacetate (B1230152) ligands coordinating in both bridging and chelating modes. researchgate.net Other characterized structures include hexanuclear clusters featuring intricate μ₃-O/OH bridging systems and diverse coordination geometries around the Hafnium atoms. researchgate.netacs.org These detailed structural insights are crucial for understanding the reactivity and properties of Hafnium-based materials.

Compound List:

this compound (Hafnium tetrabutoxide, Hafnium(IV) n-butoxide)

Hafnium(IV) tert-butoxide

[Hf(μ-ONc)₂, (η²-ONc)₂]₂

[Hf(μ-OBc)₂, (η²-OBc)₂]₂

[Hf(μ-OPc)₂, (η²-OPc)₂]₂

Hf₄O₂(OMc)₁₂

Hf₆O₄(OH)₄(OMc)₁₂

Vanadyl acetylacetone (B45752)

Methacrylic acid

Advanced Analytical Methodologies for Trace Impurity Analysis and Process Control

To meet the stringent purity demands of the semiconductor industry, highly sensitive and selective analytical methods are employed for trace impurity analysis and real-time process monitoring.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is a powerful technique for detecting and quantifying elemental impurities at trace and ultra-trace levels (parts per billion, ppb, or parts per trillion, ppt). For hafnium precursors, ICP-MS is vital for identifying metallic contaminants.

Methodology: Samples are introduced into a high-temperature plasma (typically argon), which atomizes and ionizes the elements present. The ions are then separated based on their mass-to-charge ratio by a mass spectrometer, allowing for their detection and quantification.

Challenges: Analysis of hafnium precursors by ICP-MS can be complicated by mass interferences, where isobaric elements (like zirconium) or polyatomic ions formed in the plasma can overlap with the signals of target analytes. High-resolution ICP-MS or ICP-MS/MS (tandem mass spectrometry) can help resolve these interferences by providing better mass separation or by using reaction cells to selectively remove interfering species. balazs.combalazs.com

Typical Contaminants: Common elemental impurities monitored include Zr, Ti, Al, Fe, Si, and alkali metals. balazs.combalazs.comentegris.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for the separation and identification of volatile organic impurities.

Methodology: The sample is vaporized and separated into its components by gas chromatography based on their volatility and interaction with a stationary phase. The separated components are then introduced into a mass spectrometer for identification and quantification.

Application: This technique is crucial for detecting residual solvents, volatile organic byproducts, or degradation products of the butoxy ligands. spectroscopyonline.commeasurlabs.com

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a robust method for determining the absolute purity of organic compounds and quantifying specific organic impurities.

Methodology: By comparing the integrated signal intensity of a specific proton or carbon in the analyte to that of a known amount of an internal standard with a precisely known purity, the concentration and purity of the analyte can be accurately determined. nist.govmdpi.comfrontiersin.org

Other Relevant Techniques

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): While generally less sensitive than ICP-MS, ICP-OES can be used for quantifying higher concentrations of elemental impurities. balazs.come-jkc.kr

Electrothermal Vaporization - Inductively Coupled Plasma - Atomic Emission Spectrometry (ETV-ICP-AES): This technique can be used for direct solid or liquid sample analysis, separating impurities based on volatility before introduction into the plasma. rsc.org

Ion Chromatography (IC): Used for the determination of ionic impurities, such as chloride ions. balazs.comentegris.com

Data Tables

Table 1: Typical ¹H NMR Chemical Shifts for this compound (Hypothetical/Representative)

Proton TypeChemical Shift (ppm)Assignment
CH₃ (terminal)~1.0Methyl group of the n-butoxy ligand
CH₂ (adjacent to CH₃)~1.4 - 1.6Methylene group of the n-butoxy ligand
CH₂ (adjacent to O)~3.8 - 4.0Methylene group adjacent to the oxygen atom

Note: Actual chemical shifts are dependent on the solvent and spectrometer frequency. Data is representative of similar alkoxide structures.

Table 2: Representative IR Absorption Bands for this compound

Functional Group / BondAbsorption Range (cm⁻¹)IntensityAssignment
C-H (alkane)2850-2970StrongStretching vibration
C-O (alkoxy)1000-1150StrongStretching vibration
Hf-O400-600MediumMetal-oxygen stretching vibration

Note: Specific band positions can vary based on the molecular environment and experimental conditions.

Table 3: Typical Elemental Impurities in Hafnium Precursors and Detection Limits

Impurity ElementTypical Concentration (ppb)Analytical MethodDetection Limit (ppb)Source of Information
Zirconium (Zr)< 10,000ICP-MS< 10 balazs.comentegris.com
Titanium (Ti)< 500ICP-MS< 1 balazs.comentegris.com
Aluminum (Al)< 50ICP-MS< 0.1 balazs.comentegris.com
Iron (Fe)< 50ICP-MS< 0.1 entegris.com
Chloride (Cl)< 10 ppmIC / HR-ICP-MS< 1 ppm balazs.come-jkc.kr
Sodium (Na)< 50ICP-MS< 0.1 entegris.com

Note: Concentrations and detection limits are illustrative and can vary significantly based on the precursor grade, synthesis batch, and analytical instrumentation and methodology used.

Compound List:

this compound (Hf(OC₄H₉)₄)

Hafnium tetrabutoxide

n-Butanol

Hafnium chloride (HfCl₄)

Zirconium (Zr)

Titanium (Ti)

Aluminum (Al)

Iron (Fe)

Silicon (Si)

Sodium (Na)

Chloride (Cl)

Hafnium oxide (HfO₂)

Hafnium oxyalkoxides

Tetrakis(diethylamido)hafnium (Hf(NEt₂)₄)

Lithium diethylamide

Lithium chloride (LiCl)

Tetrakis(ethylmethylamido)zirconium (TEMAZ)

Trimethylaluminium

Tin (Sn)

Lead (Pb)

Carbon dioxide (CO₂)

Ethane

Ethene

Propene

Ethyl ether

Bromopropane

Acetone

Ethanal

Toluene

Salicylic acid

Acetic anhydride (B1165640)

Methanol

Sulfuric acid

Ammonium (B1175870) sulfate (B86663)

N-butyl-N-methylpyrrolidinium bromide (PYR14Br)

N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide (PYR14TFSI)

Phenol/formaldehyde resin (LBS 1)

Ethanol

Isoamyl alcohol

Acetylacetone

Computational and Theoretical Investigations of Tetrabutoxyhafnium

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov DFT calculations are instrumental in determining the optimized geometry, bond energies, and electronic properties of precursor molecules like tetrabutoxyhafnium.

Research employing DFT has focused on understanding the geometry and stability of hafnium alkoxides. mdpi.com Calculations performed using the hybrid PBE0 functional have been used to optimize the molecular geometries of various hafnium precursors. mdpi.com These studies reveal critical parameters such as bond lengths and angles, which govern the molecule's reactivity and physical properties. For instance, the average Hf-O bond distance in a free hafnium methoxide (B1231860) precursor is calculated to be around 1.95 Å. researchgate.net While specific data for this compound is embedded within broader studies, the principles and resulting data for similar alkoxides provide a strong comparative basis.

Furthermore, DFT is used to calculate Bond Dissociation Energies (BDEs), which indicate the thermal stability of the molecule. mdpi.com For a series of hafnium alkoxides (methoxide, isopropoxide, and tert-butoxide), the calculated BDEs are found to be very similar, suggesting that their thermal stabilities are comparable. This implies that differences in their reactivity are more likely influenced by steric factors (the size of the ligands) rather than the inherent strength of the Hf-O bond. mdpi.com

Table 1: Calculated Properties of Hafnium Alkoxide Precursors.
PrecursorParameterCalculated Value
Hafnium Methoxide (Hf[OMe]4)Average Hf-O Bond Distance1.95 Å researchgate.net
Bond Dissociation Energy (BDE)448 kJ/mol mdpi.com
Hafnium Isopropoxide (Hf[OiPr]4)Bond Dissociation Energy (BDE)451 kJ/mol mdpi.com
Hafnium Tert-Butoxide (Hf[OtBu]4)Bond Dissociation Energy (BDE)454 kJ/mol mdpi.com

Computational Modeling of Chemisorption and Surface Reaction Mechanisms of Hafnium Alkoxide Precursors

The performance of this compound as a precursor in ALD is determined by its interaction with a substrate surface. Computational models, particularly those using periodic DFT calculations, are essential for elucidating the mechanisms of chemisorption and subsequent surface reactions. These studies typically model the interaction of the hafnium precursor with a hydroxylated silicon (Si(100)) surface, which is a common substrate in microelectronics. mdpi.comresearchgate.net

The initial step in the ALD process is the physisorption of the precursor onto the surface, followed by a ligand exchange reaction (LER) where the precursor chemically bonds to the surface. DFT calculations can map the entire reaction energy profile, including adsorption energies, transition states, and activation energies. mdpi.comresearchgate.net

Studies on various hafnium alkoxides show a clear trend related to the size of the alkoxide ligand. mdpi.com For smaller ligands like methoxide, the precursor can form a direct Hf-O bond with a surface hydroxyl group, leading to a low activation energy for the subsequent reaction. mdpi.com However, for bulkier ligands such as isopropoxide and tert-butoxide (which is structurally similar to butoxide), steric hindrance plays a more significant role. mdpi.comresearchgate.net For these larger precursors, the initial interaction is dominated by hydrogen bonding between the alkoxide groups and surface hydroxyls, and the activation energy for the ligand exchange reaction is considerably higher. mdpi.com This insight is critical for selecting appropriate process temperatures in ALD. The activation energies for ligand exchange reactions of hafnium alkoxides on Si(100) range from 33.0 kJ/mol to 70.2 kJ/mol. mdpi.com

Table 2: Calculated Energies for Hafnium Alkoxide Reactions on a Hydroxylated Si(100) Surface.
PrecursorAdsorption Energy (ΔEads)Activation Energy (ΔEact1)
Hafnium Methoxide (Hf[OMe]4)-126.0 kJ/mol researchgate.net33.0 kJ/mol mdpi.com
Hafnium Isopropoxide (Hf[OiPr]4)-101.5 kJ/mol mdpi.com57.8 kJ/mol mdpi.com
Hafnium Tert-Butoxide (Hf[OtBu]4)-94.3 kJ/mol mdpi.com70.2 kJ/mol mdpi.com

Ab Initio Calculations for Precursor Decomposition Pathways

The thermal stability and decomposition pathways of a precursor are critical for defining the temperature window of a CVD or ALD process. Ab initio calculations, which are based on first principles of quantum mechanics without reliance on experimental data, provide a robust framework for investigating these high-temperature reactions. nih.gov

For metal alkoxides like this compound, a common gas-phase decomposition mechanism is β-hydride elimination. In this process, a hydrogen atom from the second carbon (β-carbon) of the butoxy ligand is transferred to the oxygen atom, leading to the formation of an alcohol (butanol), an alkene (butene), and a hafnium-hydroxide species. ua.edu

Computational studies can identify the transition states for such reactions and calculate the associated energy barriers, thereby predicting the temperatures at which decomposition becomes significant. nih.govdiva-portal.org For example, a study on hafnium tert-butoxide (HTB) identified β-hydride elimination as a key surface reaction, generating Hf-OH on the surface and releasing t-butene into the gas phase. ua.edu While gas-phase decomposition is often undesirable in ALD as it can lead to film contamination and non-uniform growth, understanding these pathways is essential for precursor design and process control.

Table 3: Example of a β-Hydride Elimination Pathway for a Hafnium Alkoxide.
Reaction StepDescriptionTypical Products
InitiationThermal activation of the Hf(O-R)4 precursor.-
Transition StateA β-hydrogen on the alkyl chain interacts with the oxygen atom.-
ProductsCleavage of the C-O bond and formation of new species.Hf(OH)(OR)3 + Alkene (e.g., Butene)

Simulation of Intermolecular Interactions and Aggregation Behavior

In the gas phase during transport in a CVD/ALD reactor, precursor molecules are not entirely isolated. Intermolecular interactions, such as van der Waals forces, can lead to the formation of dimers or larger clusters (aggregation). This behavior can affect the precursor's volatility and reactivity, potentially leading to particle formation in the gas phase and compromising film quality.

Molecular Dynamics (MD) is a powerful simulation technique used to study the physical movements of atoms and molecules over time. nih.gov By applying a force field that describes the potential energy of the system, MD simulations can model the aggregation behavior of precursor molecules under various conditions of temperature and pressure. nih.gov

While specific MD studies on this compound aggregation are not widely published, the methodology is well-established for studying similar phenomena in other chemical systems, such as the aggregation of peptides or aerosol particles. nih.govchemrxiv.org A typical simulation would involve placing multiple this compound molecules in a simulation box and observing their trajectories. The results can provide insights into the likelihood of cluster formation, the stability of these clusters, and how aggregation is influenced by process conditions. Such theoretical studies can help in designing reactor geometries and process parameters to minimize unwanted gas-phase reactions and ensure high-quality film deposition.

Table 4: Typical Parameters for a Molecular Dynamics Simulation of Precursor Aggregation.
ParameterDescriptionExample Value/Type
Force FieldA set of equations and parameters to calculate the potential energy of the system.CHARMM, AMBER, or a custom-developed field
EnsembleThe statistical ensemble defining the thermodynamic state (e.g., constant temperature and pressure).NPT (Isothermal-isobaric) or NVT (Canonical)
System SizeThe number of molecules included in the simulation box.10-100 precursor molecules
Simulation TimeThe duration of the simulation, determining the timescale of observable events.Nanoseconds (ns) to microseconds (μs)
Boundary ConditionsConditions applied to the edges of the simulation box to mimic a larger system.Periodic Boundary Conditions (PBC)

Advanced Applications of Tetrabutoxyhafnium in Materials Science and Engineering

Precursor Chemistry for Thin Film Deposition Technologies

Tetrabutoxyhafnium's molecular structure and chemical properties make it suitable for vapor-phase deposition techniques. As a metal-organic precursor, it can be vaporized and transported to a substrate surface, where it undergoes chemical reactions or decomposition to form desired thin films. The alkoxide ligands (butoxy groups) can be cleaved, allowing the hafnium atom to bond with the substrate or other precursor fragments, ultimately leading to the formation of hafnium-containing materials. researchgate.netruhr-uni-bochum.dendl.gov.in

Metal-Organic Chemical Vapor Deposition (MOCVD)

Metal-Organic Chemical Vapor Deposition (MOCVD) is a widely utilized technique for growing high-quality crystalline thin films from volatile metal-organic precursors. ruhr-uni-bochum.dendl.gov.inaixtron.com In this process, precursor molecules are introduced into a reaction chamber containing a heated substrate. Upon reaching the substrate, the precursor can decompose due to thermal energy or react with co-reactants present in the gas phase. This leads to the deposition of material on the substrate surface, layer by layer, forming thin films. ruhr-uni-bochum.de MOCVD is particularly adept at growing complex heterostructures and epitaxial layers due to its control over gas flow dynamics, kinetics, and precursor reactivity. ndl.gov.inaixtron.comntu.edu.sg this compound is recognized as a precursor that can be employed in MOCVD processes for depositing hafnium-based materials. tesisenred.net

The MOCVD growth mechanism is influenced by several parameters, including substrate temperature, precursor concentration, gas flow rates, and the intrinsic properties of the precursor itself. ndl.gov.in The growth rate can be limited by mass transport of precursors to the surface, surface reaction kinetics, or thermodynamic equilibrium, depending on the operating temperature regime. ndl.gov.in Precursor molecules are not static; they can diffuse along the substrate surface before reacting, a process that is crucial for achieving uniform film growth. ruhr-uni-bochum.de The thermal stability of the precursor and the strength of the metal-carbon bonds within the molecule are critical factors that dictate the decomposition pathway and subsequent film quality. ruhr-uni-bochum.dendl.gov.in Understanding these kinetic and mechanistic aspects allows for precise control over the deposition process, enabling the tailoring of film properties.

Hafnium oxide (HfO₂) has emerged as a leading candidate for high-k dielectric layers in advanced semiconductor devices, offering a higher dielectric constant (κ ≈ 20-25) compared to traditional silicon dioxide (SiO₂), which allows for continued scaling of transistors while maintaining capacitance. researchgate.netdcu.ieicm.edu.plresearchgate.net HfO₂ also possesses a relatively wide band gap (5.6-5.86 eV) and exhibits good thermodynamic stability in contact with silicon. researchgate.netdcu.ie MOCVD, utilizing precursors like this compound, can be employed to deposit dense and uniform HfO₂ films suitable for gate dielectric applications. icm.edu.plcore.ac.uk While specific experimental data detailing film properties achieved with this compound via MOCVD are not extensively detailed in the provided literature, its role as a hafnium source for HfO₂ deposition is established. researchgate.nettesisenred.net

Epitaxial growth, the deposition of crystalline material onto a crystalline substrate with a defined crystallographic orientation, is fundamental to creating advanced heterostructures. ndl.gov.inntu.edu.sgdiva-portal.org MOCVD is a powerful technique for achieving such controlled growth, enabling the fabrication of complex layered materials with precise interfaces. ndl.gov.inaixtron.comntu.edu.sgdiva-portal.orgresearchgate.netresearchgate.netumich.edu The realization of epitaxial growth is highly dependent on factors such as lattice matching between the film and substrate, precursor chemistry, and optimized deposition conditions. ntu.edu.sgdiva-portal.org While specific examples of this compound being used for the epitaxial growth of complex heterostructures are not explicitly detailed in the provided snippets, MOCVD's capability in this area, coupled with this compound's role as a hafnium precursor, suggests its potential applicability in such advanced material systems. tesisenred.net

Atomic Layer Deposition (ALD)

Atomic Layer Deposition (ALD) is a thin-film deposition technique that offers atomic-level control over film thickness and composition. nanomelbourne.comresearchgate.net It operates through a cyclic process of self-limiting surface reactions. In each cycle, a chemical precursor is pulsed onto the substrate, followed by a purge step, and then a second reactant (e.g., water or oxygen) is pulsed, followed by another purge. nanomelbourne.comresearchgate.nete-asct.org This alternating sequence ensures that deposition occurs one atomic monolayer at a time, leading to highly uniform, conformal, and pinhole-free films, even on complex three-dimensional structures. nanomelbourne.com ALD is critical for fabricating advanced semiconductor devices, particularly for depositing high-k dielectrics like HfO₂. researchgate.nete-asct.org this compound is recognized as a precursor suitable for ALD processes aimed at depositing HfO₂ films. researchgate.netgoogle.com

The fundamental mechanism underlying most ALD processes, including HfO₂ deposition, is ligand exchange . d-nb.infodiva-portal.orgresearchgate.netmdpi.com In this mechanism, a metal-organic precursor molecule adsorbs onto the substrate surface. During the precursor pulse, one or more ligands from the metal-organic precursor molecule are cleaved and react with active sites on the surface (typically hydroxyl groups). d-nb.infomdpi.com This forms a self-limiting monolayer of the metal precursor bonded to the surface. Subsequently, during the reactant pulse (e.g., water), the remaining ligands are removed, and the surface is prepared for the next cycle. d-nb.infomdpi.com While common ALD precursors for HfO₂ include Tetrakis(dimethylamino)hafnium (TDMA-Hf) and water, e-asct.orgd-nb.info this compound, as a hafnium alkoxide, would also participate in similar surface reactions involving the cleavage of butoxy ligands. researchgate.netgoogle.com Research indicates that molecular adsorption of the precursor can precede ligand dissociation, and native oxides might be removed during this initial adsorption phase. d-nb.info The thermal decomposition characteristics of the precursor are vital for efficient ALD, influencing the reaction pathways and potential incorporation of impurities. e-asct.orgresearchgate.net

Data Tables

Table 1: Properties of Hafnium Oxide (HfO₂) as a High-k Dielectric

PropertyValueSource(s)
Dielectric Constant~20-25 researchgate.netdcu.ieresearchgate.net
Band Gap5.6-5.86 eV researchgate.netdcu.ie
Thermal StabilityThermodynamically stable with Si icm.edu.plresearchgate.net
Primary ApplicationHigh-k gate dielectric in MOSFETs researchgate.netdcu.ieicm.edu.plresearchgate.net

Note: Specific quantitative data (e.g., deposition temperatures, growth rates, film properties) achieved using this compound via MOCVD or ALD are not extensively detailed in the provided search snippets. The table reflects general properties of HfO₂ as a high-k material.

Table 2: General Characteristics of Thin Film Deposition Techniques Relevant to this compound

TechniqueDeposition MechanismKey FeaturesRelevant Precursors (General)
MOCVDGas-phase decomposition/reaction of volatile metal-organic precursorsCan achieve epitaxial growth, suitable for heterostructures, potential for higher deposition ratesMetal alkoxides, metal alkyls
ALDCyclic, self-limiting surface reactions (e.g., ligand exchange, chemisorption)Atomic monolayer control, conformal, uniform, pinhole-free coatings, low-temperature processingMetal alkoxides, metal amides

Compound List

The following compounds are mentioned in the context of this article:

this compound (also Hafnium(IV) n-butoxide) ereztech.comamericanelements.comodoo.com

Hafnium oxide (HfO₂) researchgate.netdcu.ieicm.edu.plresearchgate.netcore.ac.uke-asct.orggoogle.comd-nb.infodiva-portal.orgresearchgate.netresearchgate.netresearchgate.netavs.org

Silicon dioxide (SiO₂) researchgate.netdcu.ieicm.edu.plresearchgate.netcore.ac.uknanomelbourne.come-asct.orgavs.org

Tetrakis(dimethylamino)hafnium (TDMA-Hf) e-asct.orgd-nb.infodiva-portal.org

Hafnium tert-butoxide ([Hf(OBu(t))(4)]) researchgate.net

Hafnium ethoxide (Hf[OEt]₄) mdpi.com

Hafnium chloride (HfCl₄) researchgate.netcore.ac.ukmdpi.com

Tetrakis-ethylmethylaminohafnium (TEMAHf) icm.edu.ple-asct.orgresearchgate.net

Indium arsenide (InAs) d-nb.infodiva-portal.org

Hafnium silicates (HfSiO) avs.org

Tantalum pentoxide (Ta₂O₅) avs.org

Aluminum oxide (Al₂O₃) researchgate.netdiva-portal.orgnanomelbourne.comresearchgate.net

Zirconium oxide (ZrO₂) researchgate.netresearchgate.net

Yttrium oxide (Y₂O₃) researchgate.net

Lanthanum oxide (La₂O₃) researchgate.net

Gallium arsenide (GaAs) ndl.gov.inumich.edu

Trimethylgallium (TMG) ndl.gov.in

Arsine (AsH₃) ndl.gov.in

Zinc oxide (ZnO) ndl.gov.in

Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂, 2H₂O) ndl.gov.in

Tin oxide (SnO₂) researchgate.net

Tetramethyltin (TMT) researchgate.net

Tetrakis(dimethylamino)tin (TDMASn) researchgate.net

Tin(IV) chloride (SnCl₄) researchgate.net

Aluminum (Al) dcu.ieumich.edu

Magnesium oxide (MgO) diva-portal.org

Tungsten (W) diva-portal.org

Cobalt Iron (CoFe) diva-portal.org

Tin sulfide (B99878) (SnS₂) researchgate.netnih.gov

Tin selenide (B1212193) (SnSe₂) researchgate.netnih.gov

Molybdenum disulfide (MoS₂) ntu.edu.sgresearchgate.net

Tungsten disulfide (WS₂) researchgate.net

Tungsten diselenide (WSe₂) researchgate.net

Hexagonal boron nitride (h-BN) ntu.edu.sg

Graphene ntu.edu.sg

Cadmium sulfide (CdS) ntu.edu.sg

Cadmium selenide (CdSe) ntu.edu.sg

Hafnium diboride (HfB₂) nih.gov

Hafnium borohydride (B1222165) ([Hf(BH₄)₄]) nih.gov

Hafnium 2-Ethylhexoxide americanelements.com

Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) americanelements.com

Hafnium Isopropoxide Isopropanol (B130326) Adduct americanelements.com

Hafnium(IV) 2,4-pentanedionate ereztech.com

Hafnium(IV) bromide ereztech.com

Hafnium dichloride bis(2-piperidin-2-yl-ethanamine) ([Hf(BH₄)₂(Pip2A)₂]) nih.gov

Hafnium dichloride bis(methoxide) ([Hf(BH₄)₂(OMe)₂]) nih.gov

Hafnium dichloride bis(hydroxide) ([Hf(BH₄)₂(OH)₂]) nih.gov

Hafnium dichloride bis(dimethylamide) ([Hf(BH₄)₂(NMe₂)₂]) nih.gov

Hafnium dichloride bis(isopropoxide) ([Hf(BH₄)₂(OiPr)₂])

Precursor Design Principles and Structure Reactivity Correlations

Ligand Design Strategies for Tailored Reactivity and Volatility

Ligand selection is paramount in tailoring the performance of hafnium precursors. The goal is to balance volatility, enabling efficient delivery to the substrate, with controlled reactivity that facilitates surface-specific reactions characteristic of ALD, while avoiding bulk decomposition.

Volatility Enhancement: Alkoxide ligands, such as the butoxy group in Tetrabutoxyhafnium, contribute to the volatility of the precursor researchgate.netrsc.org. Generally, increasing the size and branching of the alkyl chain within alkoxide ligands enhances vapor pressure and volatility, aiding in precursor transport to the deposition chamber rsc.orgrsc.org. For instance, longer alkyl chains in alkoxides are associated with increased volatility rsc.org.

Reactivity Control: The nature of the ligand directly influences the precursor's interaction with the substrate surface, typically hydroxyl-terminated silicon. Hafnium alkoxides exhibit moderate reactivity, offering a balance suitable for ALD processes mdpi.comazonano.com. However, alkoxide ligands containing β-hydrogens can undergo β-hydride elimination, potentially leading to undesired chain reactions, non-saturated growth, and incorporation of impurities like carbon or hydrogen researchgate.netresearcher.life. Ligands that sterically shield the metal center can also modulate reactivity, sometimes hindering reactions with surface hydroxyl groups mdpi.comresearchgate.net.

Precursor Stability: Ligands play a crucial role in the thermal stability of the precursor. While alkoxides are generally more stable than alkylamides, their stability can be influenced by ligand structure. Ligands that saturate the coordination sphere of the metal center can enhance stability psu.edu.

Steric and Electronic Effects of Alkoxide Ligands on Precursor Performance

The steric bulk and electronic properties of alkoxide ligands significantly impact the precursor's behavior during deposition.

Steric Effects: The size of alkoxide ligands is a critical factor in determining their reactivity and chemisorption behavior on surfaces mdpi.comresearcher.liferesearchgate.netresearchgate.net. Larger alkoxide ligands, such as isopropoxide (OiPr) and tert-butoxide (OtBu), increase the steric hindrance around the hafnium center. This steric bulk can lead to higher energy barriers for chemisorption and can inhibit the precursor's interaction with surface hydroxyl groups mdpi.comresearchgate.net. For example, studies comparing hafnium methoxide (B1231860) (Hf(OMe)₄) with hafnium isopropoxide (Hf(OiPr)₄) and hafnium tert-butoxide (Hf(OtBu)₄) show that the larger ligands result in significantly higher energy barriers for surface reactions mdpi.com. Steric hindrance can also influence the growth rate, potentially leading to lower rates researchgate.net.

Electronic Effects: While steric effects are often more pronounced in alkoxide chemistry, electronic effects also play a role. The electron-donating or withdrawing nature of the alkoxide group influences the electron density at the hafnium center, affecting bond strengths and reactivity. The Hf-O bond in alkoxides is generally considered to be less reactive than Hf-N bonds found in amides mdpi.comazonano.com. The presence of β-hydrogens in alkoxide ligands is an electronic/structural feature that dictates specific decomposition pathways, such as β-hydride elimination researchgate.net.

Development of Novel Heteroleptic Hafnium Alkoxide Precursors

To overcome the limitations of homoleptic precursors (where all ligands are identical), such as potential contamination or suboptimal reactivity, heteroleptic precursors have been developed. These molecules incorporate multiple types of ligands, allowing for fine-tuning of precursor properties.

Rationale for Heteroleptic Design: Heteroleptic precursors offer a route to achieve improved thermal stability, tailored volatility, and more controlled surface reactivity compared to their homoleptic counterparts psu.eduresearchgate.netgoogle.comresearchgate.nethelsinki.fi. By judiciously combining different ligands, researchers aim to mitigate issues like β-hydride elimination or to enhance the precursor's compatibility with ALD processes.

Examples of Heteroleptic Strategies:

Cyclopentadienyl (B1206354) (Cp) Ligands: Incorporating Cp ligands alongside alkoxide or amido ligands has proven effective. For instance, heteroleptic precursors like Hafnium cyclopentadienyl bis(methoxy) ((CpMe)₂Hf(OMe)Me) and Hafnium cyclopentadienyl tris(N-ethoxy-2,2-dimethyl propanamido) (HfCp(edpa)₃) have demonstrated enhanced thermal stability and self-limiting ALD growth researchgate.nethelsinki.finih.gov. The presence of Cp ligands can modify surface reactions, preventing undesirable pathways and contributing to cleaner film deposition researchgate.netnih.gov.

Mixed Alkoxide-Amido/Amidinate Ligands: Combining alkoxide ligands with amido or amidinate ligands can further tailor precursor characteristics. Such mixed-ligand systems can lead to improved volatility, reactivity, and thermal stability, potentially enabling lower deposition temperatures and reduced impurity incorporation psu.eduhelsinki.fiharvard.eduhelsinki.fi.

Data Table: Comparative Properties of Hafnium Precursors

Precursor NameLigand Type(s)Volatility (General Trend)Reactivity (General Trend)Thermal Stability (General Trend)Key Design Feature/Benefit
This compound (Hf(OBu)₄) Homoleptic AlkoxideModerate to HighModerateModerateBalanced volatility and reactivity; common homoleptic alkoxide.
Hafnium Methoxide (Hf(OMe)₄)Homoleptic AlkoxideModerateHighModerateSmaller ligand, higher reactivity, lower adsorption energy barrier compared to bulkier alkoxides mdpi.com.
Hafnium Isopropoxide (Hf(OiPr)₄)Homoleptic AlkoxideModerateModerateModerateLarger steric bulk than methoxide, leading to higher adsorption energy barriers mdpi.com.
Hafnium tert-butoxide (Hf(OtBu)₄)Homoleptic AlkoxideModerateModerateModerateSignificant steric bulk, higher adsorption energy barriers mdpi.com; can lead to high carbon contamination researchgate.net.
HfCp(OMe)₂ (e.g., (CpMe)₂Hf(OMe)Me)Heteroleptic (Cp + OR)HighHighHighImproved thermal stability and high growth rates; Cp ligand aids self-limiting growth helsinki.fi.
Hf(edpa)₄Homoleptic AmideHighHighModerate to LowAmido ligands offer high reactivity; potential for lower ALD temperatures mdpi.comazonano.com.
HfCp(edpa)₃Heteroleptic (Cp + Amide)HighHighHighCombines benefits of Cp and amido ligands, leading to self-limiting growth and preventing undesired reactions researchgate.netnih.gov.

Note: Volatility, Reactivity, and Thermal Stability are presented as general trends based on the ligand type and comparative studies. Specific numerical data for this compound's volatility and thermal decomposition are not consistently detailed across all cited sources in a directly comparable format.

Compound List

this compound (Hf(OBu)₄)

Hafnium Methoxide (Hf(OMe)₄)

Hafnium Isopropoxide (Hf(OiPr)₄)

Hafnium tert-butoxide (Hf(OtBu)₄)

Hafnium cyclopentadienyl bis(methoxy) ((CpMe)₂Hf(OMe)Me)

Hafnium tetrakis(N-ethoxy-2,2-dimethyl propanamido) (Hf(edpa)₄)

Hafnium cyclopentadienyl tris(N-ethoxy-2,2-dimethyl propanamido) (HfCp(edpa)₃)

Q & A

Q. Why do some studies report conflicting Lewis acidity values for this compound, and how can these be reconciled?

  • Methodological Answer: Variations arise from measurement techniques (e.g., Gutmann-Beckett vs. NMR titration). Standardize assays using a reference Lewis base (e.g., triethylphosphine oxide) and control solvent polarity. Collaborative inter-laboratory studies improve reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.